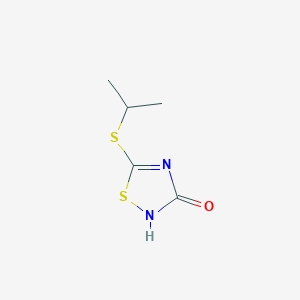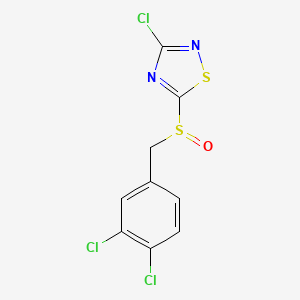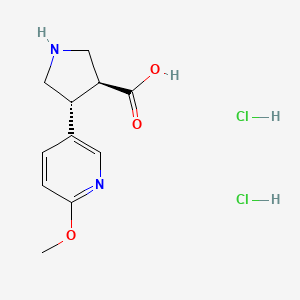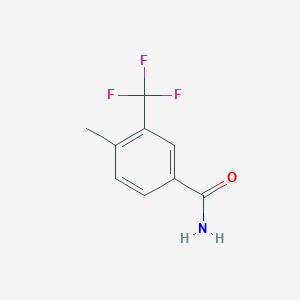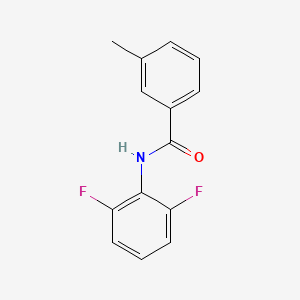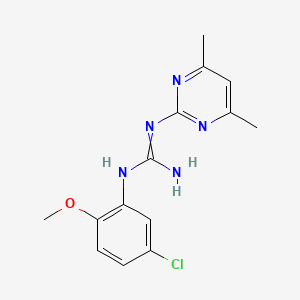
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C14H16ClN5O and a molecular weight of 305.76 . This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated methoxyphenyl ring and a dimethylpyrimidinyl ring .
Métodos De Preparación
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea: This compound has a similar structure but contains a urea group instead of a guanidine group.
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound contains a thiourea group, which may confer different chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16ClN5O |
|---|---|
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Clave InChI |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


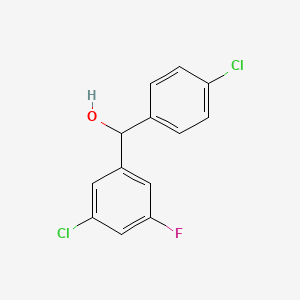
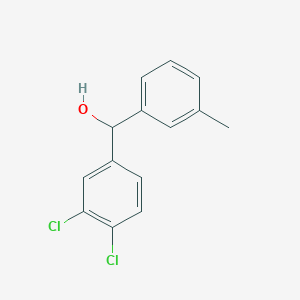
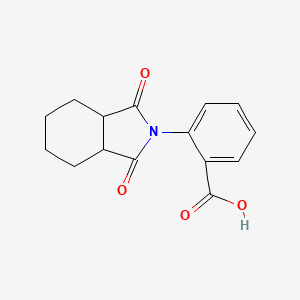

![5-[(2-ethylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B1635435.png)

